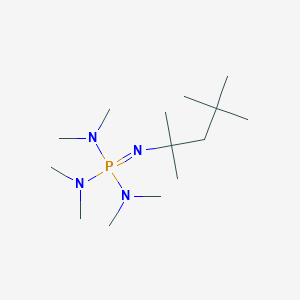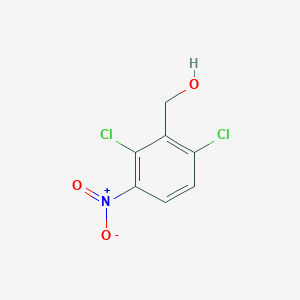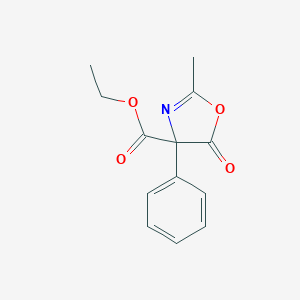
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is a synthetic compound with potential applications in scientific research. It belongs to the class of trioxolanes, which are cyclic peroxides known for their antimalarial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can damage cellular components such as DNA and proteins, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane can induce apoptosis (programmed cell death) in cancer cells, and inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is its potential as a lead compound for the development of new drugs. Its synthetic accessibility and demonstrated biological activity make it an attractive starting point for further optimization. However, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, its potential toxicity and side effects must be carefully evaluated.
Direcciones Futuras
There are several potential directions for future research on 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane. These include:
1. Further investigation of its mechanism of action, to better understand how it induces cell death and inhibits parasite growth.
2. Optimization of its structure to improve its potency and selectivity.
3. Evaluation of its toxicity and side effects, to determine its safety for use in humans.
4. Development of new drugs based on 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane, for the treatment of malaria and cancer.
5. Investigation of its potential as an anti-inflammatory agent, and its use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is a synthetic compound with potential applications in scientific research. Its antimalarial and anticancer properties make it a promising candidate for the development of new drugs, but further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy.
Métodos De Síntesis
The synthesis of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane involves the reaction of ethyl propionate with hydrogen peroxide in the presence of a catalyst such as tungsten oxide. The reaction proceeds through a series of steps, including the formation of a peroxy acid intermediate, which then reacts with ethyl propionate to form the trioxolane.
Aplicaciones Científicas De Investigación
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane has potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been shown to have antimalarial and anticancer properties, making it a promising candidate for the development of new drugs to treat these diseases.
Propiedades
Número CAS |
194021-99-3 |
|---|---|
Fórmula molecular |
C9H16O5 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one |
InChI |
InChI=1S/C9H16O5/c1-4-7(10)9(5-2)12-8(11-6-3)13-14-9/h8H,4-6H2,1-3H3 |
Clave InChI |
QVAZMARWDVIJKK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(OC(OO1)OCC)CC |
SMILES canónico |
CCC(=O)C1(OC(OO1)OCC)CC |
Sinónimos |
1-Propanone,1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)


![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)
![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)



![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)
